molecular formula C25H23NO4S B2736479 [4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114655-13-8

[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Numéro de catalogue: B2736479
Numéro CAS: 1114655-13-8
Poids moléculaire: 433.52
Clé InChI: GYIWYYSKHHCRPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H23NO4S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, also known as CAS Number 1114871-88-3, is a member of the benzothiazine family. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

The molecular formula of the compound is C25H23NO4SC_{25}H_{23}NO_4S with a molecular weight of 433.5 g/mol. Its structural characteristics include a benzothiazine core modified with dioxido and phenyl groups, which are crucial for its biological interactions.

Research indicates that derivatives of benzothiazine compounds exhibit significant biological activities primarily through the inhibition of specific enzymes and pathways:

  • Inhibition of Trypanothione Reductase (TR) : The compound acts as a noncompetitive inhibitor of TR, leading to increased levels of reactive oxygen species (ROS) within parasitic cells. This mechanism disrupts essential metabolic processes in parasites responsible for diseases like malaria and leishmaniasis .
  • Allosteric Modulation : The compound's core structure allows it to act as an allosteric modulator, interacting with key amino acids in enzymes crucial for parasite survival. This interaction can lead to significant disruption in enzyme function .

Antiparasitic Activity

Studies have shown that the compound exhibits potent antiparasitic properties:

  • Efficacy Against Malaria and Leishmaniasis : In vitro assays demonstrated that the compound has an effective concentration (EC50) below 10 μM against parasites responsible for malaria and leishmaniasis. The activity was comparable to standard antimalarial drugs like chloroquine .

Cytotoxicity Studies

Cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity:

  • Cell Viability Assay : Infected cells treated with varying concentrations of the compound showed a dose-dependent reduction in viability. The EC50 values categorized the compound's activity as high (EC50 < 25 μM), indicating promising therapeutic potential against parasitic infections .

Study on Antileishmanial Activity

A recent study focused on evaluating the antileishmanial effects of the compound involved treating infected macrophages with different concentrations. The results indicated:

Concentration (μg/mL)% Inhibition
20085
5070
12.540
3.12520

These findings suggest that even low concentrations can significantly inhibit parasite growth .

Comparative Analysis with Other Compounds

The biological activity of 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone was compared to other benzothiazine derivatives:

Compound NameEC50 (μM)Activity Level
Compound A15High
Compound B30Moderate
Subject Compound<10High

This comparison highlights the superior efficacy of the subject compound against parasitic infections .

Propriétés

IUPAC Name

[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-4-30-21-13-10-19(11-14-21)25(27)24-16-26(20-12-9-17(2)18(3)15-20)22-7-5-6-8-23(22)31(24,28)29/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIWYYSKHHCRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.